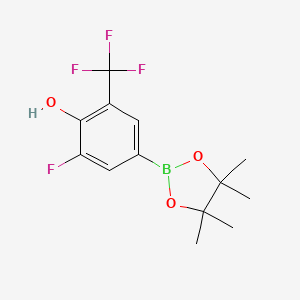
(3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester: is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of different organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic ester under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of functionalized organic molecules .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it an essential reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this boronic ester is used in the production of advanced materials, including polymers and electronic components. Its versatility and reactivity make it a valuable tool in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester primarily involves its role as a boron-containing reagent in organic synthesis. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
Comparison: Compared to these similar compounds, (3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenyl)boronic acid pinacol ester offers unique reactivity due to the presence of both fluorine and hydroxyl groups on the aromatic ring. This combination enhances its stability and reactivity in various chemical reactions, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C13H15BF4O3 |
|---|---|
Peso molecular |
306.06 g/mol |
Nombre IUPAC |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(16,17)18)10(19)9(15)6-7/h5-6,19H,1-4H3 |
Clave InChI |
VSLKZWIUEIEADW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















